molecular formula C8H11N3S2 B8695779 4-Amino-2-(butylsulfanyl)-1,3-thiazole-5-carbonitrile CAS No. 59972-67-7

4-Amino-2-(butylsulfanyl)-1,3-thiazole-5-carbonitrile

Cat. No. B8695779
CAS RN: 59972-67-7
M. Wt: 213.3 g/mol
InChI Key: RMIKFIAZPOJAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(butylsulfanyl)-1,3-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H11N3S2 and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-(butylsulfanyl)-1,3-thiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(butylsulfanyl)-1,3-thiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59972-67-7

Product Name

4-Amino-2-(butylsulfanyl)-1,3-thiazole-5-carbonitrile

Molecular Formula

C8H11N3S2

Molecular Weight

213.3 g/mol

IUPAC Name

4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H11N3S2/c1-2-3-4-12-8-11-7(10)6(5-9)13-8/h2-4,10H2,1H3

InChI Key

RMIKFIAZPOJAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=C(S1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A concentrated solution of 128 g of KOH in approximately 80 ml of water is slowly added dropwise to a solution of 42.0 g of cyanamide in approximately 500 ml of dimethyl formamide to which 90 ml (114 g) of carbon disulphide have been added. During the addition the mixture is stirred and kept at a temperature of 0°-10° C. by cooling. After 45 minutes, 107 ml (137 g) of n-butylbromide are slowly added dropwise while cooling and stirring and, after 30 minutes, 63.5 ml (75.5 g) of chloroacetonitrile are then added. The cooling bath is removed and, after stirring for another 30 minutes, a concentrated solution of 10 g of KOH in water is added, the temperature of the reaction mixture rising to approximately 60° C. After stirring for another hour at 60° C. the reaction mixture is poured in 2.5 l of ice water, after which the formed precipitate is sucked off, washed successively with water, isopropyl alcohol and petroleum ether, and dried. The desired product is obtained in a yield of 158.9 g and melts at 115°-117° C.
Name
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
63.5 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.